2-(2-Methoxyphenyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
4-[2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
The synthesis of 4-[2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve scaling up this reaction and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
4-[2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or triazolopyrimidine rings are replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in material sciences for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE involves its interaction with specific molecular targets and pathways. For example, as a RORγt inverse agonist, it binds to the RORγt receptor and inhibits its activity, leading to reduced expression of target genes involved in inflammation and autoimmune responses . Similarly, as a JAK1 and JAK2 inhibitor, it blocks the activity of these kinases, which are involved in signaling pathways that regulate cell growth and immune responses .
Comparison with Similar Compounds
4-[2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-: This compound has a similar triazolopyrimidine core but with different substituents, leading to variations in its chemical properties and biological activities.
N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide: This compound also contains a triazolopyrimidine core and is used as a herbicide.
The uniqueness of 4-[2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE lies in its specific substituents and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H13N5O |
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Molecular Weight |
303.32 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H13N5O/c1-23-15-5-3-2-4-13(15)16-20-17-19-11-8-14(22(17)21-16)12-6-9-18-10-7-12/h2-11H,1H3 |
InChI Key |
KEGXBBPQMRSRST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=CC=NC3=N2)C4=CC=NC=C4 |
Origin of Product |
United States |
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